2,3-Dimethylphenazine
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Overview
Description
2,3-Dimethylphenazine is an organic compound with the molecular formula C14H12N2. It belongs to the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, and antioxidant activities . This compound is characterized by the presence of two methyl groups attached to the phenazine core, which can influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylphenazine typically involves the condensation of 1,2-diaminobenzene with appropriate methyl-substituted reagents. One common method includes the oxidative cyclization of 1,2-diaminobenzene in the presence of oxidizing agents such as ferric chloride or potassium permanganate . Another approach involves the Pd-catalyzed N-arylation of diphenylamines .
Industrial Production Methods: Industrial production of this compound may utilize large-scale oxidative cyclization processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylphenazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenazine core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or ferric chloride in acidic conditions.
Reduction: Sodium borohydride or hydrogen gas with a suitable catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated phenazines.
Scientific Research Applications
2,3-Dimethylphenazine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an alkylating agent in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its antitumor and antioxidant activities, making it a candidate for drug development.
Industry: Utilized in the manufacture of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 2,3-Dimethylphenazine involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components . These mechanisms contribute to its antimicrobial and antitumor activities.
Comparison with Similar Compounds
Phenazine: The parent compound with a similar core structure but without methyl groups.
2,3-Diaminophenazine: A derivative with amino groups instead of methyl groups.
5,10-Dihydro-5,10-dimethylphenazine: A reduced form with additional hydrogen atoms.
Uniqueness: 2,3-Dimethylphenazine is unique due to the presence of methyl groups at the 2 and 3 positions, which can influence its reactivity and biological activity. These modifications can enhance its stability and make it more suitable for specific applications compared to its analogs .
Properties
IUPAC Name |
2,3-dimethylphenazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-9-7-13-14(8-10(9)2)16-12-6-4-3-5-11(12)15-13/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTJIDAKPWEJCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=CC=CC=C3N=C2C=C1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641062 |
Source
|
Record name | 2,3-Dimethylphenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6479-88-5 |
Source
|
Record name | 2,3-Dimethylphenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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